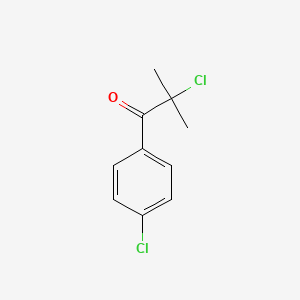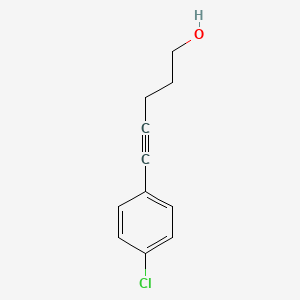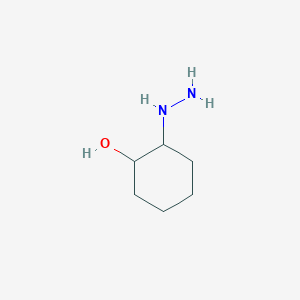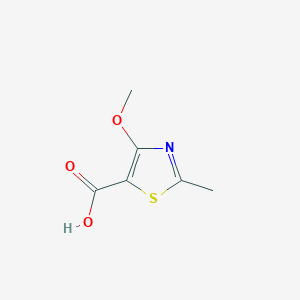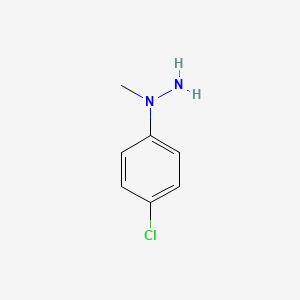
1-(4-chlorophenyl)-1-methylhydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(4-chlorophenyl)-1-methylhydrazine is an organic compound with the chemical formula C7H9ClN2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a (4-chlorophenyl)methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-1-methylhydrazine typically involves the reaction of 4-chlorobenzyl chloride with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds as follows:
C7H7Cl+N2H4→C7H9ClN2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method involves the diazotization of 4-chloroaniline followed by reduction with ammonium sulfite. The process is carried out under controlled temperature and pH conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
1-(4-chlorophenyl)-1-methylhydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction may produce amines.
科学的研究の応用
1-(4-chlorophenyl)-1-methylhydrazine has several scientific research applications:
作用機序
The mechanism of action of 1-(4-chlorophenyl)-1-methylhydrazine involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function .
類似化合物との比較
Similar Compounds
4-Chlorophenylhydrazine: Similar in structure but lacks the methyl group.
4-Methoxyphenylhydrazine: Similar but has a methoxy group instead of a chloro group.
4-Bromophenylhydrazine: Similar but has a bromo group instead of a chloro group.
Uniqueness
1-(4-chlorophenyl)-1-methylhydrazine is unique due to the presence of both the hydrazine and (4-chlorophenyl)methyl groups. This combination imparts distinct chemical properties, making it useful in specific synthetic and research applications.
特性
分子式 |
C7H9ClN2 |
|---|---|
分子量 |
156.61 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-1-methylhydrazine |
InChI |
InChI=1S/C7H9ClN2/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,9H2,1H3 |
InChIキー |
RRNWXJAWRPITPU-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=C(C=C1)Cl)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Methoxycarbonyl)amino]propanoic acid](/img/structure/B8769394.png)
![6-Chloro-3-methyl-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B8769397.png)




